(3S)-3-Amino-3-(2-methylcyclohexyl)propanamide
CAS No.:
Cat. No.: VC17761605
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O |
|---|---|
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | (3S)-3-amino-3-(2-methylcyclohexyl)propanamide |
| Standard InChI | InChI=1S/C10H20N2O/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H2,12,13)/t7?,8?,9-/m0/s1 |
| Standard InChI Key | WIKVPSMLKFTOLP-HACHORDNSA-N |
| Isomeric SMILES | CC1CCCCC1[C@H](CC(=O)N)N |
| Canonical SMILES | CC1CCCCC1C(CC(=O)N)N |
Introduction
(3S)-3-Amino-3-(2-methylcyclohexyl)propanamide is a chiral amino acid derivative that plays a significant role in various scientific and industrial applications. This compound is characterized by its unique structural features, which include a cyclohexyl group, contributing to its potential biological activities and utility in organic synthesis .
Synthesis
The synthesis of (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide typically involves several key steps, often starting from commercially available precursors. The efficiency of synthesis methods is crucial for achieving the desired stereochemistry and purity. Common reagents and conditions are selected to ensure the formation of the specific chiral center.
Mechanism of Action
The mechanism of action for (3S)-3-Amino-3-(2-methylcyclohexyl)propanamide primarily involves its interaction with biological receptors or enzymes due to its structural similarity to natural amino acids. Research into its mechanism often involves biochemical assays to determine binding affinities and effects on cellular pathways.
Scientific Uses
This compound has several scientific uses, including applications in organic synthesis and potential biological activities. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume